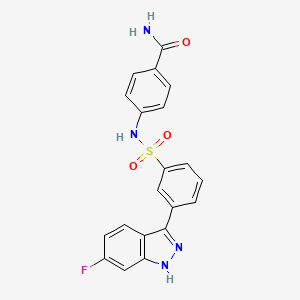
MEK4 inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEK4 inhibitor-2 is a compound that targets mitogen-activated protein kinase kinase 4 (MEK4), also known as mitogen-activated protein kinase kinase 4. MEK4 is a dual-specificity protein kinase that phosphorylates and regulates both c-Jun N-terminal kinase and p38 mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in cell proliferation, differentiation, and apoptosis. Overexpression of MEK4 has been associated with aggressive cancer types, making this compound a promising candidate for cancer therapeutics and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEK4 inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
MEK4 inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically intermediates that are further modified to yield the final this compound compound. These intermediates may include various functionalized aromatic rings, heterocycles, and aliphatic chains.
Scientific Research Applications
MEK4 inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MEK4 signaling pathway and its role in various cellular processes.
Biology: Employed in cell culture experiments to investigate the effects of MEK4 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating aggressive cancers, such as metastatic prostate and ovarian cancer, and triple-negative breast cancer.
Industry: Utilized in drug discovery and development programs to identify new MEK4 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
MEK4 inhibitor-2 exerts its effects by binding to the active site of MEK4, thereby preventing its phosphorylation and activation. This inhibition disrupts the downstream signaling pathways mediated by c-Jun N-terminal kinase and p38 mitogen-activated protein kinase, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include specific amino acid residues within the kinase domain of MEK4, which are critical for its enzymatic activity.
Comparison with Similar Compounds
MEK4 inhibitor-2 can be compared with other MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib. While these inhibitors also target the mitogen-activated protein kinase kinase family, this compound is unique in its specificity for MEK4. This specificity allows for more targeted inhibition of the MEK4 signaling pathway, potentially reducing off-target effects and improving therapeutic outcomes.
List of Similar Compounds
- Trametinib
- Cobimetinib
- Selumetinib
- Binimetinib
Properties
Molecular Formula |
C20H15FN4O3S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[3-(6-fluoro-1H-indazol-3-yl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-6-9-17-18(11-14)23-24-19(17)13-2-1-3-16(10-13)29(27,28)25-15-7-4-12(5-8-15)20(22)26/h1-11,25H,(H2,22,26)(H,23,24) |
InChI Key |
CPIXJBLUTUTAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C3=NNC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















